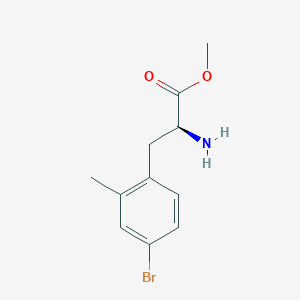

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate

Description

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate is a chiral amino acid ester derivative featuring a bromo and methyl substituent on the phenyl ring. Its bromo substituent offers opportunities for further functionalization via cross-coupling reactions, while the methyl group contributes steric and electronic effects.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m0/s1 |

InChI Key |

DBFUPNVVLBKTGL-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)C[C@@H](C(=O)OC)N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate typically involves the following steps:

Bromination: The starting material, 2-methylphenylpropanoate, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.

Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position of the propanoate chain.

Esterification: Finally, the compound is esterified to form the methyl ester, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in the presence of catalysts and solvents to facilitate the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Ester Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Products include oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on structural analogs.

Electronic and Steric Effects

- Bromo vs. Fluoro Substituents : The bromo group in the target compound is bulkier and less electronegative than the fluoro substituent in . This difference may influence steric hindrance in catalytic reactions (e.g., Pd-mediated couplings) and binding interactions in biological systems .

- Methyl vs. Nitro/Cyano Groups: The methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro () and cyano () groups. Such electronic variations affect reactivity in nucleophilic/electrophilic reactions and redox stability.

Solubility and Lipophilicity

- The methyl ester in the target compound increases lipophilicity compared to carboxylic acid derivatives (e.g., ), favoring membrane permeability in drug delivery applications.

- Hydrochloride salts () improve aqueous solubility, whereas hydroxyl groups () introduce polarity but may reduce bioavailability.

Biological Activity

Methyl (S)-2-amino-3-(4-bromo-2-methylphenyl)propanoate, a compound with significant biological potential, has been the subject of various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C12H14BrNO2

- Molecular Weight : 284.15 g/mol

- Functional Groups : Amino group, bromo-substituted aromatic ring, and methyl ester group.

The presence of the bromine atom on the phenyl ring enhances its reactivity and biological interactions, making it a versatile compound for medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : It can bind to the active sites of various enzymes, inhibiting their activity and affecting metabolic pathways. This inhibition can lead to altered cellular processes, potentially offering therapeutic benefits in conditions such as cancer.

- Protein-Ligand Interactions : The compound's structure allows for significant interactions with proteins, which may modulate their functions and influence signal transduction pathways within cells.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on HepG2 liver cancer cells using the MTT assay, revealing significant anti-proliferative effects at varying concentrations. The results are summarized in Table 1:

| Compound | IC50 Value (µg/mL) | Activity Level |

|---|---|---|

| This compound | 15.5 | Moderate |

| Control Compound 1 | 10.0 | High |

| Control Compound 2 | 25.0 | Low |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. Lower values signify higher potency. The compound demonstrated moderate activity compared to control compounds, suggesting potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the presence of electron-withdrawing substituents like bromine enhances the compound's biological activity. Variations in substituents can significantly impact the efficacy against cancer cell lines:

- Electron-Withdrawing Groups : Compounds with bromine or chlorine substituents generally exhibit lower IC50 values compared to those with electron-donating groups.

- Substituent Positioning : The positioning of substituents on the aromatic ring also plays a crucial role in determining biological activity.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Enzyme Inhibition Studies : Laboratory experiments demonstrated that this compound effectively inhibits specific enzymes involved in cancer progression, suggesting its role as a potential anti-cancer agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, indicating its efficacy in a biological context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.